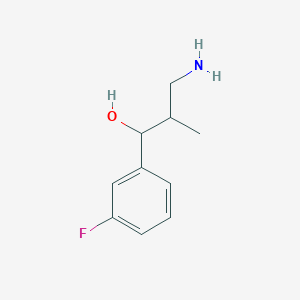

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol

Description

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

3-amino-1-(3-fluorophenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3 |

InChI Key |

IKTYIEUMBMKPAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CC(=CC=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol generally follows multi-step organic synthesis pathways involving key intermediates and reduction/hydroxylation steps:

Step 1: Formation of 3-fluoro-β-nitrostyrene intermediate

React 3-fluorobenzaldehyde with nitromethane under base-catalyzed conditions to form 3-fluoro-β-nitrostyrene. This step introduces the nitroalkene moiety adjacent to the aromatic ring.Step 2: Reduction of the nitroalkene

The nitrostyrene intermediate is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4), yielding 3-fluoro-β-aminoethylbenzene. This reduction converts the nitro group to a primary amine.Step 3: Hydroxylation to introduce the alcohol group

The aminoethylbenzene derivative undergoes hydroxylation to introduce the hydroxyl group at the first carbon, completing the amino alcohol structure.

This route leverages classical organic transformations—condensation, reduction, and hydroxylation—to build the target molecule while maintaining stereochemical integrity where applicable.

Alternative Synthetic Approach via Claisen Condensation and Reduction

A related synthetic strategy, adapted from methods used for preparing fluoxetine precursors, involves:

Claisen condensation of acetophenone with ethyl formate to yield benzoylacetaldehyde sodium salt.

Condensation of this intermediate with methylamine hydrochloride to produce 1-phenyl-3-methylamino-1-propen-1-one.

Reduction of the propenone intermediate with sodium borohydride (NaBH4) in glacial acetic acid at controlled temperatures (1–15 °C) to yield 3-methylamino-1-phenyl-1-propanol, a close analog to the target compound but with a phenyl rather than fluorophenyl substituent.

This method emphasizes a single-step reduction, improving efficiency and yield. Post-reduction processing includes neutralization with sodium hydroxide, extraction with ethyl acetate, and solvent evaporation.

Industrial Scale Considerations

Industrial synthesis typically adapts the above laboratory methods for scale-up, employing:

Continuous flow reactors for precise control of reaction parameters.

Optimized purification techniques such as column chromatography and crystallization to achieve high purity.

Use of safer and more cost-effective reducing agents and solvents.

The industrial process focuses on maximizing yield, minimizing impurities, and ensuring reproducibility.

Comparative Analysis of Preparation Methods

| Preparation Step | Method A: Nitroalkene Route | Method B: Claisen Condensation & Reduction | Industrial Adaptation |

|---|---|---|---|

| Starting Materials | 3-fluorobenzaldehyde, nitromethane | Acetophenone, ethyl formate, methylamine hydrochloride | Similar to Method A with bulk reagents |

| Key Intermediates | 3-fluoro-β-nitrostyrene, 3-fluoro-β-aminoethylbenzene | Benzoylacetaldehyde sodium salt, 1-phenyl-3-methylamino-1-propen-1-one | Same as lab-scale with process optimization |

| Reduction Agent | Lithium aluminum hydride (LiAlH4) | Sodium borohydride (NaBH4) in acetic acid | Safer hydrides or catalytic hydrogenation |

| Reaction Conditions | Multi-step, low to moderate temperatures | Controlled temperature (1–15 °C) for reduction | Continuous flow, temperature and pressure control |

| Purification | Chromatography, crystallization | Extraction with ethyl acetate, solvent evaporation | Advanced chromatographic techniques |

| Yield | Moderate to high, depending on reaction control | High yield due to single-step reduction | Optimized for industrial scale |

Comprehensive Research Findings and Notes

The presence of the fluorine atom on the phenyl ring enhances metabolic stability and bioavailability by reducing oxidative metabolism mediated by cytochrome P450 enzymes.

The amino and hydroxyl functional groups provide hydrogen-bonding capacity, which is crucial for biological activity and receptor interactions.

The methyl group at the second carbon introduces steric hindrance that can influence the stereochemistry of the molecule and its interaction with biological targets.

The reduction step using sodium borohydride in acetic acid is temperature-sensitive, with optimal yields observed between 1 and 15 °C, ensuring selective reduction of the propenone intermediate without side reactions.

Industrial processes often replace lithium aluminum hydride with safer reducing agents or catalytic hydrogenation to comply with safety and environmental regulations.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C10H14FNO |

| Molecular Weight | 183.22 g/mol |

| Key Functional Groups | Amino (-NH2), Hydroxyl (-OH), Fluorophenyl |

| Common Reducing Agents | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Typical Reaction Temperatures | 1–15 °C (reduction step), ambient to moderate for others |

| Solvents Used | Glacial acetic acid, ethyl acetate, DMSO (industrial) |

| Purification Methods | Column chromatography, solvent extraction, crystallization |

| Industrial Scale Techniques | Continuous flow reactors, advanced purification |

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-fluoro-β-ketoethylbenzene.

Reduction: Formation of 3-fluoro-β-aminoethylbenzene.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Impact on Properties

Aromatic Ring Modifications

Backbone Functionalization

- Amino Group Position: The target compound’s amino group at C3 contrasts with the C1-amine in , which may affect hydrogen-bonding interactions and receptor binding .

- Methyl vs. Difluoro Groups : The 2-methyl group in the target compound contributes to steric hindrance, while the 2,2-difluoro substitution in enhances electronegativity and conformational rigidity .

Biological Activity

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorinated aromatic ring and an amino alcohol functional group. These characteristics suggest potential interactions with biological targets, which may lead to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol includes:

- Amino group : Facilitates hydrogen bonding with biological molecules.

- Fluorinated phenyl ring : Enhances lipophilicity and may improve binding affinity to receptors.

- Methyl group : Contributes to steric effects that influence interaction with biological targets.

The biological activity of 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol is attributed to several mechanisms:

- Enzyme Interaction : The amino group allows for hydrogen bonding, which can modulate enzyme activity. The fluorinated aromatic moiety may enhance hydrophobic interactions with active sites, potentially influencing substrate specificity and catalytic efficiency.

- Receptor Binding : The compound's structure suggests it may interact with various receptors, including those involved in neurotransmission and inflammation. The presence of the fluorine atom can increase the selectivity and potency of binding due to enhanced electronic properties.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antibacterial properties. The structural features of 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol may confer similar activities against Gram-positive and Gram-negative bacteria.

Antimicrobial Studies

Research has shown that compounds structurally related to 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol demonstrate notable antibacterial effects. For example, derivatives tested against Staphylococcus aureus and Escherichia coli revealed Minimum Inhibitory Concentrations (MICs) in the low micromolar range. A comparative analysis is presented in Table 1:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 5 |

| Compound B | E. coli | 10 |

| 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol | S. aureus, E. coli | TBD |

Note: TBD indicates that specific MIC data for this compound is yet to be determined.

Neuropharmacological Potential

Studies have suggested that compounds with similar structures can affect neurochemical pathways, potentially offering therapeutic benefits in treating central nervous system disorders. For instance, research on related fluorinated compounds indicates they may stabilize microtubules, which are crucial for neuronal function and integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.